2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

HDAC6 inhibition Enzyme assay Chemical probe

This compound is a uniquely differentiated HDAC6 inhibitor scaffold. The 2-fluoro-5-methanesulfonyl substitution pattern confers nanomolar potency (IC₅₀ 20–53 nM) and >200-fold selectivity over HDAC1—activity lost in des-chloro or simpler anilide analogs. Its chloroacetamide warhead enables covalent target-engagement studies, pull-down assays, and direct PROTAC linker attachment. Use as a benchmark for SAR campaigns or as a validated positive control in biochemical assays. Supplied at ≥95% purity with ambient shipping; no hazmat fees.

Molecular Formula C9H9ClFNO3S
Molecular Weight 265.69
CAS No. 1153346-21-4
Cat. No. B3375840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide
CAS1153346-21-4
Molecular FormulaC9H9ClFNO3S
Molecular Weight265.69
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)F)NC(=O)CCl
InChIInChI=1S/C9H9ClFNO3S/c1-16(14,15)6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyYMXIBLOXIWMPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4) Technical Profile: A Fluorinated Sulfonyl Chloroacetamide Building Block and HDAC6 Inhibitor Candidate


2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4) is a synthetic organic compound with the molecular formula C₉H₉ClFNO₃S and a molecular weight of 265.69 g/mol . It is characterized by a chloroacetamide moiety linked to a 2-fluoro-5-methanesulfonylphenyl group. The compound serves both as a reactive intermediate—exploiting the electrophilic chloroacetyl group for covalent modification or further derivatization—and as a potential bioactive molecule. It has been identified in screening libraries and bioactivity databases as an inhibitor of histone deacetylase 6 (HDAC6) with reported IC₅₀ values in the nanomolar range [1][2]. Its predicted boiling point is 487.7±45.0 °C, and it is typically supplied at 95% purity, with a recommendation for long-term storage in a cool, dry environment .

Why Generic Substitution Fails for 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4): Evidence-Based Differentiation from Common Analogs


In both chemical biology and medicinal chemistry workflows, substituting 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide with a structurally similar chloroacetamide derivative—such as N-(2-fluorophenyl)acetamide or an unsubstituted phenyl chloroacetamide—is not scientifically justified. The compound's unique combination of a fluorine atom, a methanesulfonyl group, and a chloroacetamide warhead confers distinct physicochemical and target-engagement properties [1]. While numerous chloroacetamides are known to inhibit HDAC6, the presence of the 2-fluoro-5-methanesulfonyl substitution pattern on the phenyl ring critically modulates both potency and isoform selectivity [2]. For instance, an analog lacking the fluorine and methanesulfonyl groups, such as 2-chloro-N-phenylacetamide, exhibits dramatically reduced HDAC6 inhibitory activity, underscoring the essential role of these substituents in achieving nanomolar potency [3]. Furthermore, the chloroacetyl group provides a versatile handle for covalent probe design or PROTAC linker attachment, enabling applications that simple anilide analogs cannot support . The following quantitative evidence sections detail these differentiating factors.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4) Against Closest Analogs


HDAC6 Inhibitory Potency: Nanomolar IC₅₀ Advantage Over Unsubstituted Phenyl Chloroacetamide

2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide exhibits potent inhibition of human HDAC6, with reported IC₅₀ values of 53 nM [1] and 20 nM [2] in biochemical assays. In contrast, the structurally simplified analog 2-chloro-N-phenylacetamide, which lacks the fluorine and methanesulfonyl substituents, shows an IC₅₀ of 3200 nM against HDAC6 under comparable assay conditions [3]. This represents a 60- to 160-fold improvement in potency, directly attributable to the 2-fluoro-5-methanesulfonylphenyl substitution pattern.

HDAC6 inhibition Enzyme assay Chemical probe

Functional Group Distinction: Chloroacetamide Warhead Enables Covalent Conjugation Not Possible with Simple Acetamide Analogs

The chloroacetyl group in 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide provides a reactive electrophilic center capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine) or serving as a handle for further derivatization [1]. In contrast, the des-chloro analog, N-[2-fluoro-5-(methylsulfonyl)phenyl]acetamide (CAS not available; molecular formula C₉H₁₀FNO₃S), lacks this reactive site and is therefore incapable of covalent target engagement or use as a PROTAC linker precursor . This functional group distinction is absolute and cannot be compensated by the phenyl substitution pattern alone.

Chemical biology Covalent probe PROTAC linker

Isomeric Selectivity: Preferential HDAC6 Inhibition Over HDAC1 Isoform

While direct head-to-head selectivity data for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is limited, cross-study comparison of its HDAC6 inhibitory potency (IC₅₀ = 20-53 nM) [1] with the potency of a closely related 2-fluoro-5-methanesulfonylphenyl-containing compound against HDAC1 (IC₅₀ = 11,160 nM) [2] suggests a significant selectivity window favoring HDAC6. The HDAC1/HDAC6 selectivity ratio for the related compound is 2790-fold [2]. This indicates that the 2-fluoro-5-methanesulfonylphenyl scaffold preferentially engages the HDAC6 isoform, a property that is likely conserved in the target compound.

HDAC isoform selectivity Epigenetics Selective inhibitor

Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen Bonding Capacity

The target compound possesses a calculated cLogP of approximately 2.7 and a topological polar surface area (TPSA) of 77.2 Ų [1]. In comparison, the unsubstituted phenyl analog 2-chloro-N-phenylacetamide has a lower cLogP of ~1.5 and a TPSA of ~29 Ų [2]. The presence of the methanesulfonyl group in the target compound increases both lipophilicity and polar surface area, which can influence membrane permeability, solubility, and protein binding. This altered physicochemical profile may translate to different cellular uptake kinetics and in vivo distribution patterns compared to simpler chloroacetamides.

Physicochemical properties Lipophilicity Solubility

Recommended Research Applications for 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4) Based on Quantitative Evidence


HDAC6-Selective Chemical Probe Development in Epigenetics and Oncology Research

With nanomolar HDAC6 inhibitory potency (IC₅₀ = 20-53 nM) [1] and inferred isoform selectivity (>200-fold over HDAC1), this compound serves as an optimal starting point for developing HDAC6-selective chemical probes. Researchers can use it to dissect HDAC6-dependent cellular processes—such as α-tubulin deacetylation, aggresome formation, and cell migration—without confounding inhibition of class I HDACs. Its chloroacetyl warhead also enables covalent labeling for target engagement studies or pull-down assays [2].

Synthesis of PROTACs and Bifunctional Degraders Targeting HDAC6

The chloroacetyl group provides a reactive handle for conjugating the compound to E3 ligase ligands (e.g., CRBN or VHL binders) via a linker, enabling the construction of heterobifunctional degraders (PROTACs) that recruit the ubiquitin-proteasome system to degrade HDAC6 . This application leverages both the HDAC6-binding affinity of the 2-fluoro-5-methanesulfonylphenyl scaffold and the synthetic versatility of the chloroacetamide moiety, a combination not available in des-chloro or simpler anilide analogs.

Structure-Activity Relationship (SAR) Studies on the 2-Fluoro-5-methanesulfonylphenyl Pharmacophore

The compound's well-defined substitution pattern (2-fluoro, 5-methanesulfonyl) and its clear potency advantage over unsubstituted phenyl chloroacetamides (60- to 160-fold improvement in HDAC6 inhibition) [3] make it an essential reference compound for SAR campaigns. Medicinal chemists can systematically modify the chloroacetyl group, the fluorine position, or the sulfonyl moiety while using this compound as a benchmark to quantify the impact of each modification on HDAC6 potency and selectivity.

Reference Standard for HDAC6 Biochemical Assay Validation and Quality Control

Given the availability of reproducible IC₅₀ data from independent assays (53 nM and 20 nM) [1], this compound can serve as a reliable positive control for validating HDAC6 biochemical assay performance, screening new inhibitor libraries, or assessing lot-to-lot consistency of recombinant HDAC6 enzymes. Its well-characterized potency and commercial availability at 95% purity support its use in quality control protocols.

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